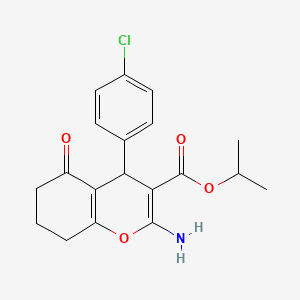![molecular formula C30H23BrN4O2 B11554232 4-{(1E)-1-[2-(2-bromophenyl)hydrazinylidene]-3-phenylpropan-2-ylidene}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B11554232.png)
4-{(1E)-1-[2-(2-bromophenyl)hydrazinylidene]-3-phenylpropan-2-ylidene}-1,2-diphenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-1-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYLPROPAN-2-YLIDENE]-1,2-DIPHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydrazine moiety, and a pyrazolidine-dione core
Preparation Methods
The synthesis of 4-[(1E)-1-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYLPROPAN-2-YLIDENE]-1,2-DIPHENYLPYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(2-bromophenyl)hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolidine-dione ring. Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.
Reduction: The hydrazine moiety can be reduced to form hydrazides.
Scientific Research Applications
4-[(1E)-1-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYLPROPAN-2-YLIDENE]-1,2-DIPHENYLPYRAZOLIDINE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazine moiety can form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include:
(2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal: Shares the bromophenyl and hydrazine moieties but differs in the core structure.
1-(4-Bromophenyl)-1,2,2-triphenylethylene: Contains a bromophenyl group but lacks the hydrazine and pyrazolidine-dione components.
2-((1E)-1-{2-[(2Z)-4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-yl-idene]hydrazin-1-ylidene}ethyl)pyridin-1-ium bromide: Features a bromophenyl group and a hydrazine moiety but has a different core structure .
Properties
Molecular Formula |
C30H23BrN4O2 |
|---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
4-[(Z)-1-[(2-bromophenyl)diazenyl]-3-phenylprop-1-en-2-yl]-5-hydroxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C30H23BrN4O2/c31-26-18-10-11-19-27(26)33-32-21-23(20-22-12-4-1-5-13-22)28-29(36)34(24-14-6-2-7-15-24)35(30(28)37)25-16-8-3-9-17-25/h1-19,21,36H,20H2/b23-21-,33-32? |
InChI Key |
KVMJBRSAGSMXOK-XVQUTABCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C/N=NC2=CC=CC=C2Br)/C3=C(N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CN=NC2=CC=CC=C2Br)C3=C(N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554155.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554160.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554184.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554188.png)
![2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11554191.png)
![2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11554193.png)
![N-(2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-2-oxoethyl)-N-(5-chloro-2-methylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11554198.png)
![4-(4-{(1E)-1-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11554199.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11554202.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11554212.png)
![bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate](/img/structure/B11554214.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11554221.png)
![4-[(4-methoxyphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B11554227.png)
